1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorobenzyl moiety, and a piperidine ring with a carboxylic acid functional group. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of Piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Introduction of Chlorobenzyl Group: The protected piperidine is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to introduce the chlorobenzyl group.
Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide or a carboxylating agent to introduce the carboxylic acid functional group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and bases to facilitate the reactions.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets such as proteins or nucleic acids. The presence of the Boc protecting group and the chlorobenzyl moiety can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
1-(Tert-butoxycarbonyl)-4-benzylpiperidine-4-carboxylic acid: Similar structure but lacks the chlorine atom on the benzyl group, which may affect its reactivity and biological activity.
1-(Tert-butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylic acid: Contains a fluorine atom instead of chlorine, which can influence its electronic properties and interactions with biological targets.
1-(Tert-butoxycarbonyl)-4-(4-methylbenzyl)piperidine-4-carboxylic acid: The presence of a methyl group instead of chlorine can alter its steric and electronic characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYZLPQGWRXSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596977 | |
Record name | 1-(tert-Butoxycarbonyl)-4-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170284-71-6 | |
Record name | 1-(tert-Butoxycarbonyl)-4-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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